N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester 5-fluoro AMB metabolite 2 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for forensic and research applications.
5-fluoro AMB metabolite 2 is an analytical reference material that is classified as a synthetic cannabinoid. It is a presumptive metabolite of AMB and 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1890250-14-2
VCID: VC0160965
InChI: InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1
SMILES: CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester

CAS No.: 1890250-14-2

Cat. No.: VC0160965

Molecular Formula: C19H27N3O4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester - 1890250-14-2

Specification

Description 5-fluoro AMB metabolite 2 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for forensic and research applications.
5-fluoro AMB metabolite 2 is an analytical reference material that is classified as a synthetic cannabinoid. It is a presumptive metabolite of AMB and 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 1890250-14-2
Molecular Formula C19H27N3O4
Molecular Weight 361.4 g/mol
IUPAC Name methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate
Standard InChI InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1
Standard InChI Key HYDHCGXHDBEZCS-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
SMILES CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Canonical SMILES CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

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